1-Benzyl-3,3-difluoropyrrolidine hydrochloride
Overview
Description
1-Benzyl-3,3-difluoropyrrolidine hydrochloride is a chemical compound with the CAS Number: 862416-37-3 . It has a molecular weight of 233.69 . It is a solid substance .
Molecular Structure Analysis
The linear formula for this compound is C11H14ClF2N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Analytical Characterization and Toxicology
The identification and analytical characterization of novel psychoactive substances (NPS) in a toxicological case involving a polydrug addict highlight the importance of analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. Such methodologies could be relevant for studying the properties and effects of 1-Benzyl-3,3-difluoropyrrolidine hydrochloride, especially in the context of its pharmacological and toxicological profiles (Ameline et al., 2019).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, provides insights into how similar compounds, including this compound, might be metabolized and their pharmacokinetic profiles. Such studies are crucial for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion (Teramura et al., 1997).
Environmental and Occupational Exposure
Studies on environmental phenols and polycyclic aromatic hydrocarbon metabolites in the human body, including those from the National Health and Nutrition Examination Survey, offer a framework for investigating the exposure and potential health impacts of various chemicals, including this compound. Such research can inform safety guidelines and exposure limits to protect human health (Mortensen et al., 2014; Li et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3,3-difluoropyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXILXXSNPPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458004 | |
Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862416-37-3 | |
Record name | 1-benzyl-3,3-difluoropyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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